molecular formula C12H11NO2 B1584745 (R)-(+)-N-(1-Phenylethyl)maleimide CAS No. 6129-15-3

(R)-(+)-N-(1-Phenylethyl)maleimide

Cat. No. B1584745
CAS RN: 6129-15-3
M. Wt: 201.22 g/mol
InChI Key: PWZXUQWQRVKGAH-SECBINFHSA-N
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Description

“®-(+)-N-(1-Phenylethyl)maleimide” is a chemical compound with the molecular formula C12H11NO2 . It is used in proteomics research . This optically active maleimide undergoes radical copolymerization with styrene to yield a 1:1 copolymer .


Synthesis Analysis

The synthesis of “®-(+)-N-(1-Phenylethyl)maleimide” involves derivatization, a process commonly used to protect thiols from oxidation . The derivatization efficiency, ionization enhancement, side product formation, reaction selectivity for thiols, pH dependence of the reaction, and derivative stability are all factors that need to be considered during the synthesis .


Molecular Structure Analysis

The molecular structure of “®-(+)-N-(1-Phenylethyl)maleimide” is represented by the linear formula C12H11NO2 . The molecular weight of the compound is 201.22 .


Chemical Reactions Analysis

“®-(+)-N-(1-Phenylethyl)maleimide” undergoes radical copolymerization with styrene to yield a 1:1 copolymer . It also acts as a dienophile for diastereoselective Diels-Alder reactions .


Physical And Chemical Properties Analysis

“®-(+)-N-(1-Phenylethyl)maleimide” has a molecular weight of 201.22 . It has a boiling point of 110-115°C/0.004mmHg (lit.) and a density of 1.138g/mL at 25°C (lit.) . The compound’s refractive index is n20/D 1.556 (lit.) .

Scientific Research Applications

Photophysical Properties and Biological Labeling

A study by Lo et al. (2002) explored the synthesis, characterization, and photophysical properties of a series of rhenium(I) polypyridine maleimide complexes. These complexes exhibited intense, long-lived photoluminescence and were used as thiol-specific luminescent labels for biomolecules like oligonucleotides and proteins, demonstrating the utility of maleimide complexes in biological labeling and photophysical studies.

Synthesis of Bifunctional Maleimide Compounds

Beyer et al. (1997) developed new bifunctional maleimide compounds for creating chemoimmunokonjugates. These compounds bind to sulfhydryl groups of proteins and low molecular weight molecules (e.g., anticancer drugs) Beyer et al. (1997). This demonstrates the potential of maleimide derivatives in the targeted delivery of therapeutic agents.

Alkylation in Organic Synthesis

He et al. (2017) described the use of maleimides in the rhodium-catalyzed alkylation of C-H bonds in aromatic amides He et al. (2017). This process is significant in the field of organic synthesis, showcasing the versatility of maleimides in chemical reactions.

Homopolymerization of Aromatic Bismaleimides

Research by Hopewell et al. (1998) investigated the homopolymerization of aromatic bismaleimides, including their electron spin resonance (e.s.r.) spectroscopy Hopewell et al. (1998). This study contributes to understanding the polymerization processes of maleimides, which is vital in material science.

Polymerization of Maleimide-Based Monomers

Jiang and Ni (2004) synthesized novel maleimide-based monomers and studied their polymerization behavior Jiang and Ni (2004). This research is significant for the development of new polymers with potential applications in various industries.

Masked Michael Acceptors in Polymers

Bailey and Swager (2006) designed poly(phenyleneethynylene)s with pendent masked maleimide units for conjugate additions and Diels-Alder chemistries Bailey and Swager (2006). This innovation highlights the role of maleimides in creating reactive sites on polymers for further chemical modifications.

Mechanism of Action

The mechanism of action of “®-(+)-N-(1-Phenylethyl)maleimide” involves its role as a dienophile in diastereoselective Diels-Alder reactions . It also undergoes radical copolymerization with styrene .

Safety and Hazards

“®-(+)-N-(1-Phenylethyl)maleimide” is classified as a combustible liquid . It has a flash point of 113°C (closed cup) . The compound is associated with certain hazards, including eye irritation, skin irritation, and respiratory system irritation . Personal protective equipment, such as a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

properties

IUPAC Name

1-[(1R)-1-phenylethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(13)15/h2-9H,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZXUQWQRVKGAH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350027
Record name (R)-(+)-N-(1-Phenylethyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-N-(1-Phenylethyl)maleimide

CAS RN

6129-15-3
Record name 1-[(1R)-1-Phenylethyl]-1H-pyrrole-2,5-dione
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Record name (R)-(+)-N-(1-Phenylethyl)maleimide
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Record name (R)-(+)-N-(1-Phenylethyl)maleimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (R)-(+)-N-(1-Phenylethyl)maleimide interact with its target, and what are the downstream effects?

A1: (R)-(+)-N-(1-Phenylethyl)maleimide interacts with biological thiols, such as cysteine residues in proteins, through a reaction called Michael addition. [] This reaction forms a stable thioether bond between the maleimide group of (R)-(+)-N-(1-Phenylethyl)maleimide and the thiol group of the target molecule. This derivatization can be used to block free thiols, modify protein structure and function, or introduce a tag for detection or purification.

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